Methyl 4-(3-hydroxybutyl)benzoate is an organic compound classified as an ester, specifically a derivative of benzoic acid. Its molecular formula is , and it has a molecular weight of approximately 208.25 g/mol. The compound is recognized for its potential applications in various scientific fields, including pharmaceuticals and agrochemicals.
This compound can be synthesized through the esterification of 4-(3-hydroxybutyl)benzoic acid with methanol, typically in the presence of an acid catalyst such as sulfuric acid. The synthesis process can be scaled for industrial production, ensuring efficiency and yield.
Methyl 4-(3-hydroxybutyl)benzoate belongs to the class of benzoate esters. It features a hydroxybutyl group attached to the benzene ring, which contributes to its unique chemical properties and potential reactivity.
The primary method for synthesizing methyl 4-(3-hydroxybutyl)benzoate involves:
In industrial settings, continuous flow processes may be employed to enhance efficiency. High-pressure reactors and advanced catalysts can optimize reaction conditions, minimizing purification needs after synthesis.
The structure of methyl 4-(3-hydroxybutyl)benzoate can be represented using various chemical notation systems:
COC(=O)C1=CC=C(C=C1)CC(C)O
KVKWRSNRAXOBFC-UHFFFAOYSA-N
COC(=O)C1=CC=CC(=C1)CCC(O)
Methyl 4-(3-hydroxybutyl)benzoate can undergo several types of chemical reactions:
Relevant analyses indicate that the compound maintains stability under typical laboratory conditions but should be handled with care due to potential reactivity with strong oxidizing agents.
Methyl 4-(3-hydroxybutyl)benzoate has several scientific uses:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3